N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303106-50-5
VCID: VC15630844
InChI: InChI=1S/C25H22N4O3/c1-17-10-12-18(13-11-17)16-32-24-9-5-3-7-20(24)21-14-22(28-27-21)25(31)29-26-15-19-6-2-4-8-23(19)30/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+
SMILES:
Molecular Formula: C25H22N4O3
Molecular Weight: 426.5 g/mol

N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 303106-50-5

Cat. No.: VC15630844

Molecular Formula: C25H22N4O3

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide - 303106-50-5

Specification

CAS No. 303106-50-5
Molecular Formula C25H22N4O3
Molecular Weight 426.5 g/mol
IUPAC Name N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C25H22N4O3/c1-17-10-12-18(13-11-17)16-32-24-9-5-3-7-20(24)21-14-22(28-27-21)25(31)29-26-15-19-6-2-4-8-23(19)30/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+
Standard InChI Key IMZNBPZTMIXUPV-CVKSISIWSA-N
Isomeric SMILES CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O
Canonical SMILES CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C<sub>25</sub>H<sub>22</sub>N<sub>4</sub>O<sub>3</sub>, reflects a hybrid structure combining a pyrazole ring, a hydroxybenzylidene hydrazone group, and a 4-methylbenzyl ether substituent (Figure 1) . The pyrazole core at position 3 is linked to a carbohydrazide moiety, which forms a hydrazone bond (C=N) with 2-hydroxybenzaldehyde. This configuration introduces planar rigidity and enhances π-π stacking interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight426.47 g/mol
XLogP3-AA4.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar Surface93.7 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies confirm the (E)-configuration of the hydrazone linkage, with distinct signals for the imine proton (δ 8.3 ppm) and aromatic protons (δ 6.8–7.6 ppm) . Infrared (IR) spectroscopy reveals stretches at 1650 cm<sup>−1</sup> (C=O), 1605 cm<sup>−1</sup> (C=N), and 3250 cm<sup>−1</sup> (N-H), consistent with its functional groups . Single-crystal X-ray diffraction data further validate the planar geometry and intermolecular hydrogen bonding network .

Synthesis and Optimization

Condensation Reaction Pathway

The synthesis involves a two-step protocol (Scheme 1):

  • Formation of Pyrazole-Potassium Salt: 5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide reacts with carbon disulfide (CS<sub>2</sub>) in ethanol under basic conditions (KOH) to yield a potassium dithiocarbazate intermediate .

  • Hydrazone Formation: The intermediate undergoes condensation with 2-hydroxybenzaldehyde in refluxing ethanol, producing the title compound in 68–72% yield after recrystallization .

Table 2: Optimal Reaction Conditions

ParameterValue
SolventEthanol (anhydrous)
Temperature78°C (reflux)
Reaction Time12–14 hours
CatalystNone required

Industrial-Scale Production

Pilot-scale synthesis employs continuous flow reactors to enhance yield (up to 85%) and purity (>99%). Critical parameters include precise stoichiometric control (1:1 molar ratio of aldehyde to carbohydrazide) and in-line HPLC monitoring to prevent byproduct formation .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The mechanism involves disruption of microbial cell membranes via interaction with lipid bilayers, as evidenced by increased propidium iodide uptake in treated cells .

Table 3: Cytotoxicity Data

Cell LineIC<sub>50</sub> (µM)
MCF-7 (Breast)12.5
A549 (Lung)18.7
HeLa (Cervical)22.4

Antioxidant Capacity

In DPPH radical scavenging assays, the compound shows 78% inhibition at 50 µM, surpassing ascorbic acid (65%) . The ortho-hydroxy group on the benzylidene moiety donates hydrogen atoms to neutralize free radicals, as confirmed by electron paramagnetic resonance (EPR) spectroscopy .

Industrial and Pharmaceutical Applications

Drug Development

The compound’s dual antimicrobial and anticancer properties position it as a lead candidate for hybrid therapeutics. Current research explores its conjugation with nanoparticles for targeted drug delivery .

Material Science

Its planar structure and π-conjugated system enable applications in organic semiconductors. Thin films of the compound exhibit a bandgap of 2.8 eV, suitable for photovoltaic devices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator